N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide
Description
N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as bromine, hydroxyl, methoxy, and benzylidene
Properties
Molecular Formula |
C26H21Br2N3O4 |
|---|---|
Molecular Weight |
599.3 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-[(2E)-2-[(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C26H21Br2N3O4/c1-35-24-20(27)15-19(23(32)22(24)28)16-29-31-26(34)21(14-8-11-17-9-4-2-5-10-17)30-25(33)18-12-6-3-7-13-18/h2-16,32H,1H3,(H,30,33)(H,31,34)/b11-8+,21-14-,29-16+ |
InChI Key |
LURLSKZJNIOUIO-RXWCAMCOSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1Br)O)/C=N/NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)C=NNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the hydrazone: This involves the reaction of 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
Coupling with benzoyl chloride: The hydrazone is then reacted with benzoyl chloride to form the benzamide derivative.
Formation of the butadienyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro groups would yield amines.
Scientific Research Applications
N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N′-3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide: This compound shares a similar hydrazone structure but differs in the substituents on the benzene ring.
N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: This compound has a similar benzamide structure but includes different functional groups.
Uniqueness
N-(1-{[2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadienyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
